
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups, including a 1,2,4-triazole ring, an azetidine ring, and a phenoxy group. These groups are common in many pharmaceuticals and could potentially give the compound a range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring and the azetidine ring in separate steps, followed by their connection via a methylene bridge. The phenoxy group would then be attached via a propyl linker .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring and the azetidine ring would likely contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the 1,2,4-triazole and azetidine rings. These rings could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and functional groups would likely make the compound relatively polar, which could affect its solubility and stability .Aplicaciones Científicas De Investigación
Cytotoxicity and Anticancer Activity
Recent studies have focused on the synthesis and evaluation of compounds with structural similarities to "1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one" for their potential cytotoxicity against various cancer cell lines. For example, the synthesis of hybrids of 1,3,4-oxadiazoles and 1,2,5-oxadiazoles tethered from ursane and lupane core with 1,2,3-triazole demonstrated marked cytotoxic activity towards MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The study suggests that the length of the carbon spacer group and the introduction of additional ester linkers can significantly influence cytotoxicity (Popov et al., 2020).
Antimicrobial and Antifungal Activity
Compounds with the triazole moiety, such as those structurally related to "1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one," have been synthesized and evaluated for antimicrobial and antifungal activities. For instance, the design, synthesis, and fungicidal activity of new 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety were assessed against various phytopathogens. Some compounds exhibited moderate to high fungicidal activities, showcasing their potential in agricultural applications (Bai et al., 2020).
Novel Therapeutic Agents
The exploration of triazole-incorporated compounds extends to the development of novel therapeutic agents with specific biological activities. Novel azetidinone analogues comprising 1,2,4-triazole have been synthesized and evaluated for their anti-tubercular activity. Molecular docking experiments identified potential drug candidates among these analogues, suggesting their usefulness in addressing tuberculosis (Thomas, George, & Harindran., 2014).
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenoxy-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12(21-14-5-3-2-4-6-14)15(20)18-7-13(8-18)9-19-11-16-10-17-19/h2-6,10-13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPHHQXDMTZJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C1)CN2C=NC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-phenoxypropan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B2812546.png)
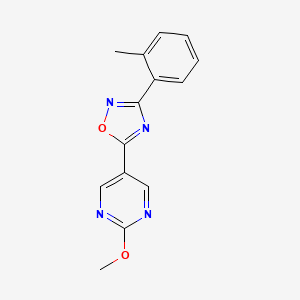
![2-Chloro-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B2812551.png)
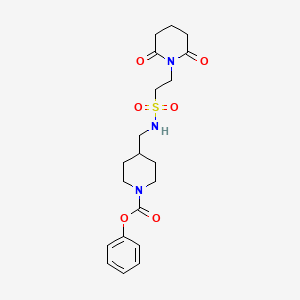
![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxamide](/img/structure/B2812555.png)

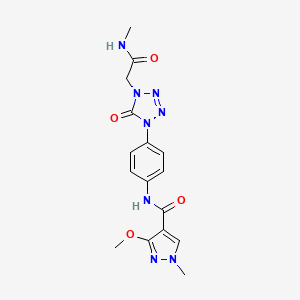
![2-amino-1-butyl-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2812559.png)
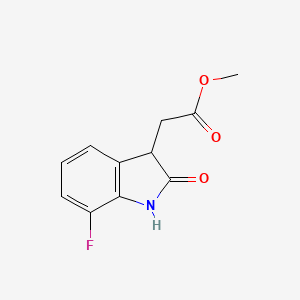
![2-[1-(6-Oxopiperidine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2812563.png)
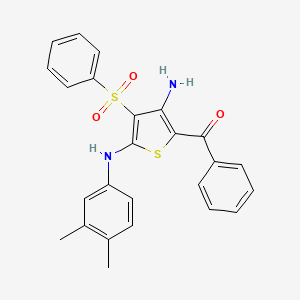
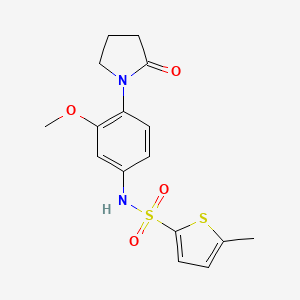
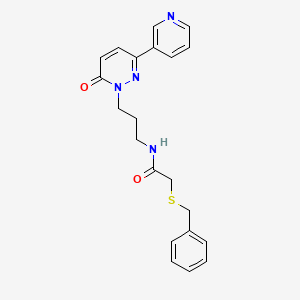
![6-Benzyl-2-(4-(dimethylamino)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2812568.png)